N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring system Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its aromatic properties and stability
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been reported to interact with various biochemical pathways, leading to a wide range of therapeutic effects .
Result of Action
Thiophene derivatives have been reported to exhibit a wide range of therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide typically involves the reaction of thiophene derivatives with sulfonamide groups. One common method is the condensation reaction between thiophene-2-sulfonyl chloride and thiophene-3-ylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with triethylamine as a base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonamide: A simpler analog with similar biological activity.
Thiophene-3-ylmethylamine:
Thiophene derivatives: Various thiophene-based compounds with different functional groups and properties.
Uniqueness
N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide is unique due to the presence of multiple thiophene rings and the sulfonamide group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S4/c15-20(16,12-4-2-7-19-12)14-13(10-5-8-17-9-10)11-3-1-6-18-11/h1-9,13-14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFUQJSBFACAGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CSC=C2)NS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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